molecular formula C10H12N2O B5911322 N'-(1-phenylethylidene)acetohydrazide

N'-(1-phenylethylidene)acetohydrazide

Cat. No. B5911322
M. Wt: 176.21 g/mol
InChI Key: KKTCSMNVHBBNFI-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethylidene)acetohydrazide, also known as phenylhydrazine derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is synthesized through a simple reaction between phenylhydrazine and acetylacetone.

Mechanism of Action

The mechanism of action of N-(1-phenylethylidene)acetohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(1-phenylethylidene)acetohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells. In addition, it has been found to exhibit anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

N-(1-phenylethylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-phenylethylidene)acetohydrazide. One direction is the development of new drugs and therapies based on its biological activity. Another direction is the study of its mechanism of action and its interactions with other enzymes and signaling pathways. Finally, the study of its toxicity and safety profile is also an important future direction.

Synthesis Methods

N-(1-phenylethylidene)acetohydrazide is synthesized through the reaction between N'-(1-phenylethylidene)acetohydrazideine and acetylacetone. The reaction is carried out in ethanol or methanol at room temperature, and the product is obtained as a yellow crystalline powder. The yield of the reaction is around 70-80%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-(1-phenylethylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been studied for its potential applications in the development of new drugs and therapies.

properties

IUPAC Name

N-[(Z)-1-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(11-12-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCSMNVHBBNFI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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